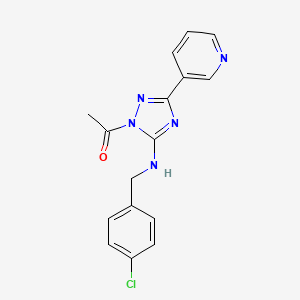![molecular formula C18H27ClN4O2 B5570063 (1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)
(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study and development of novel organic compounds, such as diazabicyclo[3.2.2]nonanes and their derivatives, have significant implications in medicinal chemistry and materials science. These compounds often serve as critical intermediates or active components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their unique structural features and reactive properties.
Synthesis Analysis
The synthesis of complex bicyclic and polycyclic structures, like diazabicyclo[3.2.2]nonanes, typically involves multistep reactions, including condensation, cycloaddition, and amination reactions. Techniques such as the Mannich reaction and 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed reactions are commonly employed to construct these scaffolds with high efficiency and selectivity in aqueous or environmentally benign media for green chemistry applications (Dotsenko et al., 2007) (Tahmassebi et al., 2011).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives is characterized by X-ray crystallography and NMR spectroscopy, providing detailed insights into the conformation, stereochemistry, and electronic properties of these compounds. These techniques help in understanding the spatial arrangement of atoms within the molecule and its implications on reactivity and interaction with biological targets (Day et al., 1973).
Scientific Research Applications
Synthesis of Tetrahydrobenzo[b]pyran Derivatives
1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as a mild and efficient catalyst for synthesizing various tetrahydrobenzo[b]pyran derivatives. This synthesis involves a one-pot, three-component condensation of aromatic aldehydes, dimedone, and active methylene compounds, chosen for its environmental friendliness, simplicity, and good yields (Tahmassebi, Bryson, & Binz, 2011).
Catalysis by DABCO-based Ionic Liquids
A new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, has been synthesized and used as a reusable catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These derivatives are significant due to their biological activities and applications in the pharmaceutical industry (Shirini, Langarudi, & Daneshvar, 2017).
Mannich Reaction in Heterocycle Synthesis
The Mannich reaction has been applied to synthesize new 3,7-diazabicyclo[3.3.1]nonane derivatives. This synthesis pathway highlights the versatility of diazabicyclo compounds in creating functionally diverse heterocycles, which are valuable in medicinal chemistry (Dotsenko, Krivokolysko, & Litvinov, 2007).
Photochemical Transformations
Research into the photochemical behavior of diazabicyclo compounds has uncovered novel reaction pathways and product formations. For example, the photolysis of 4-methylene-1-pyrazoline has demonstrated complex reactions competing with the extrusion of molecular nitrogen, showcasing the potential for discovering new reaction mechanisms and products within this chemical class (Quast & Jakobi, 1991).
properties
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O2/c1-13-17(19)11-22(20-13)12-18(24)23-9-14-2-3-16(23)10-21(8-14)15-4-6-25-7-5-15/h11,14-16H,2-10,12H2,1H3/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURAEEVVKKSWBG-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)N2CC3CCC2CN(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1Cl)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)
